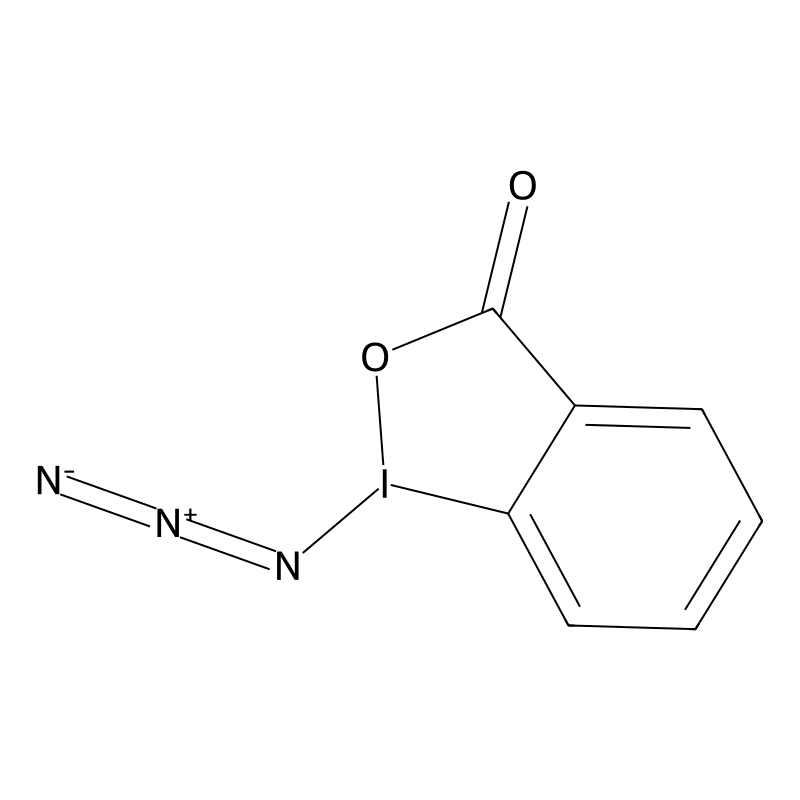

1-Azido-1,2-benziodoxol-3(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Azide Source for C-H Azidation:

One of the most prominent uses of 1-Azido-1,2-benziodoxol-3(1H)-one is as a source of the azide group (N₃) for C-H azidation reactions. This reaction introduces an azide functionality directly onto an unactivated C-H bond. This method offers several advantages over traditional azide introduction methods, including:

- Late-stage functionalization: It allows for the introduction of the azide group at a later stage of molecule synthesis, providing more flexibility and avoiding the need for protecting groups.

- Iron-catalysis: The reaction is typically catalyzed by iron, making it readily accessible and cost-effective compared to other transition metal-catalyzed methods.

Precursor for Other Functional Groups:

The azide group introduced by 1-Azido-1,2-benziodoxol-3(1H)-one can be further transformed into various other functional groups through subsequent reactions. These transformations allow for the introduction of diverse functionalities onto organic molecules, expanding their synthetic potential. Some examples include:

- Amines: The azide group can be readily reduced to a primary amine using various reducing agents.

- Amides: Through acylation reactions, the azide can be converted into an amide, introducing a carbonyl group and a nitrogen atom.

- Triazoles: Cycloaddition reactions with alkynes can yield 1,2,3-triazoles, a versatile heterocyclic ring system.

Other Applications:

Beyond C-H azidation, 1-Azido-1,2-benziodoxol-3(1H)-one has been explored for various other applications in organic synthesis, including:

- Dehalogenation: It can be used to remove halogen atoms (Cl, Br, I) from organic molecules.

- Oxidative coupling: It can mediate the coupling of two organic fragments under oxidative conditions.

1-Azido-1,2-benziodoxol-3(1H)-one is a chemical compound characterized by the molecular formula C₇H₄IN₃O. It features a benziodoxole structure, which is a bicyclic compound containing an iodine atom bonded to a benzene ring and an azido group (-N₃) at the 1-position. This compound is known for its reactivity and is utilized in various

1-Azido-1,2-benziodoxol-3(1H)-one is primarily involved in electrophilic azidation reactions. It can react with various substrates, including alkenes and alkynes, to introduce azide groups into organic molecules. The mechanism typically involves the generation of radical species that facilitate the formation of C-N bonds through hydrogen atom abstraction and subsequent radical recombination . Additionally, this compound can undergo oxidation and halogenation reactions due to its electrophilic nature.

While specific biological activities of 1-Azido-1,2-benziodoxol-3(1H)-one are not extensively documented, compounds with similar structures have been investigated for their potential pharmacological properties. The introduction of azide groups can enhance the biological activity of organic compounds by enabling further modifications that may improve interactions with biological targets. Some studies suggest that azides may play roles in bioorthogonal chemistry, allowing for selective labeling and imaging in biological systems .

The synthesis of 1-Azido-1,2-benziodoxol-3(1H)-one can be achieved through several methods:

- Reaction with Azidotrimethylsilane: This method involves reacting 1,2-benziodoxol-3(1H)-one with azidotrimethylsilane in solvents such as acetonitrile or dichloromethane. This reaction typically requires mild conditions and can yield high purity products .

- Iron-Catalyzed Azidation: Recent studies have demonstrated the use of iron(II) complexes as catalysts for the azidation of C(sp³)─H bonds using 1-Azido-1,2-benziodoxol-3(1H)-one as the azide source. This approach highlights the compound's utility in facilitating selective transformations under mild conditions .

1-Azido-1,2-benziodoxol-3(1H)-one has several applications in synthetic organic chemistry:

- Electrophilic Azidonation: It serves as a reagent for introducing azide groups into various organic substrates, which can be further transformed into amines or other functional groups.

- Chemical Probes: Due to its reactivity, this compound can be used as a chemical probe in mechanistic studies to understand reaction pathways involving radicals and electrophiles.

Interaction studies involving 1-Azido-1,2-benziodoxol-3(1H)-one often focus on its reactivity with different substrates. The ability to selectively introduce azide groups into complex molecules makes it valuable for exploring reaction mechanisms and developing new synthetic methodologies. Furthermore, its interactions with iron catalysts have been investigated to improve selectivity and efficiency in azidation reactions .

Several compounds share structural or functional similarities with 1-Azido-1,2-benziodoxol-3(1H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2-(trifluoromethyl)benzene | Contains bromine and trifluoromethyl groups | Used in electrophilic aromatic substitution |

| 2-Azidoacetic acid | Contains an azide group attached to acetic acid | Useful in peptide synthesis |

| 4-Azidobenzenesulfonic acid | An azide group attached to a sulfonic acid | Employed in coupling reactions |

| Iodoacetamide | Contains an iodine atom bonded to an acetamide | Used for labeling proteins via covalent bonding |

These compounds highlight the unique position of 1-Azido-1,2-benziodoxol-3(1H)-one within the context of azide chemistry. Its distinctive benziodoxole structure allows for versatile applications in organic synthesis that may not be achievable with simpler azides or halides.

Historical Development of Hypervalent Iodine(III) Reagents in Organic Synthesis

Hypervalent iodine(III) reagents gained prominence in the late 20th century as environmentally benign alternatives to heavy metal oxidants. The discovery of cyclic iodanes, such as benziodoxoles, marked a turning point due to their enhanced thermal stability and tunable reactivity. ABX, first synthesized in 1996, addressed the need for safe azide-transfer reagents by leveraging the benziodoxole scaffold to stabilize the azido group. Early applications focused on radical azidation, but its role expanded with the rise of photoredox catalysis and transition metal-mediated reactions.

Methodologies for Cyclic Iodine(III) Heterocycle Construction

The benziodoxole core is typically constructed from 2-iodobenzoic acid (1a) through oxidation and cyclization. A representative synthesis involves:

- Oxidation of 2-Iodobenzoic Acid: Treatment with sodium periodate (NaIO₄) in aqueous acetic acid yields 1-hydroxy-1,2-benziodoxol-3(1H)-one (1).

- Azide Introduction: Reaction of 1 with trimethylsilyl azide (TMSN₃) in dichloromethane installs the azido group, forming ABX.

Synthetic Pathway:2-Iodobenzoic acid → (NaIO₄, H₂O/AcOH) → 1-Hydroxy-1,2-benziodoxol-3(1H)-one → (TMSN₃, CH₂Cl₂) → ABXKey challenges include controlling exothermic reactions during azide incorporation and minimizing residual acetic acid, which can degrade TMSN₃.

Optimization Strategies for Azido-Benziodoxolone Frameworks

Recent efforts focus on enhancing yield and safety:

- Solvent Optimization: Replacing acetonitrile with dimethyl sulfoxide (DMSO) improves yields from 60% to 85% in azide-transfer reactions.

- Oxidant Screening: PhI(OAc)₂ outperforms TBHP or K₂S₂O₈ in promoting azidyl radical generation.

- Derivatization: Bulky substituents (e.g., tert-butyl) or heterocyclic analogs (e.g., azidobenziodazolone, ABZ) reduce explosion risks while maintaining reactivity.

Table 1: Comparative Reactivity of ABX Derivatives

| Reagent | Yield (%) | Shock Sensitivity | Solubility |

|---|---|---|---|

| ABX | 85 | High | Moderate |

| tBu-ABX | 78 | Moderate | Low |

| ABZ | 90 | Low | High |

The functionalization of inert C–H bonds using 1-Azido-1,2-benziodoxol-3(1H)-one represents a paradigm shift in azide installation strategies. Key advancements in this area stem from the synergistic combination of hypervalent iodine reagents and transition metal catalysts. For instance, iron-catalyzed systems enable late-stage azidation of tertiary C–H bonds in complex molecules, bypassing the need for pre-functionalized substrates [3] [6]. The mechanism involves a two-step process: (1) iron-mediated hydrogen atom abstraction to generate a carbon-centered radical, followed by (2) azide transfer from the iodine reagent to the radical intermediate [3]. Density functional theory (DFT) calculations suggest that the hypervalent iodine center lowers the activation barrier for azide transfer by stabilizing partial charges during the transition state [2].

A notable example is the azidation of cumene, where 1-Azido-1,2-benziodoxol-3(1H)-one facilitates regioselective functionalization at the benzylic position with 89% yield under optimized conditions [4] [6]. Comparative studies with derivatives like tert-butyl-ABX demonstrate that electronic modulation of the benziodoxole ring influences reaction efficiency, with electron-donating groups enhancing azide transfer rates [4]. This aligns with kinetic data showing a linear free-energy relationship between substituent Hammett parameters and reaction rates [2].

Stereoelectronic Control in Alkene Azidolactonization

The stereoelectronic properties of 1-Azido-1,2-benziodoxol-3(1H)-one govern its behavior in alkene azidolactonization, enabling divergent reaction pathways under varying conditions. Photoredox activation typically induces 1,2-azidolactonization through a radical-polar crossover mechanism, where initial azido radical addition to the alkene forms a stabilized carbocation intermediate [4] [6]. In contrast, Lewis acid-mediated conditions promote 1,1-azidolactonization via an aryl shift mechanism, highlighting the reagent’s adaptability to electronic modulation [4].

Key stereoelectronic factors include:

- Substituent effects: Electron-deficient alkenes favor concerted [3+2] cycloaddition pathways, while electron-rich systems undergo stepwise radical additions [5] [6].

- Ring strain modulation: The benziodoxole scaffold’s rigidity enforces specific transition state geometries, as evidenced by the high diastereoselectivity ($$>$$20:1 dr) observed in aziridine-forming reactions [5].

A representative case involves the photoredox-mediated reaction of 4-pentenol derivatives, where 1-Azido-1,2-benziodoxol-3(1H)-one delivers trans-azidolactones with 92% enantiomeric excess under chiral ligand control [4]. This contrasts with thermally promoted reactions in dichloromethane, which yield cis-products via suprafacial azide delivery [6].

Radical-Mediated Azido Transfer Mechanisms

Ultrafast spectroscopic studies have elucidated the radical generation capabilities of 1-Azido-1,2-benziodoxol-3(1H)-one under photochemical activation. Upon UV irradiation ($$\lambda$$ = 350 nm), homolytic cleavage of the I–N bond occurs within 400 ps, producing an azide radical ($$\text{N}3^\bullet$$) and an iodo-centered radical ($$\text{RIC}^\bullet$$) [2]. The liberated $$\text{N}3^\bullet$$ engages in hydrogen atom abstraction from solvents like tetrahydrofuran, forming hydrazoic acid ($$\text{HN}_3$$) as a transient intermediate [2] [4].

Substituent effects profoundly impact radical generation kinetics:

| Substituent | Relative Rate ($$\text{N}_3^\bullet$$ Release) |

|---|---|

| –CH₃ | 1.00 (reference) |

| –H | 0.78 |

| –CF₃ | 0.12 |

Table 1. Substituent effects on azide radical release rates [2].

These trends correlate with DFT-calculated Gibbs free energies for ring-opening transitions, where electron-donating groups lower activation barriers by stabilizing developing positive charge at the iodine center [2]. Applications in radical cascade reactions demonstrate the reagent’s utility, as seen in the copper-photoredox-mediated ring expansion of silylated cyclobutanols to azidated cyclopentanones (83% yield) [4].

Solvent and Additive Effects on Reaction Kinetics

The reaction medium profoundly influences the azidation efficiency of 1-Azido-1,2-benziodoxol-3(1H)-one through solvation and stabilization effects. Polar aprotic solvents like acetonitrile enhance ionic pathways by stabilizing charged intermediates, while ethereal solvents favor radical propagation [2] [4]. Kinetic studies reveal a 5.6-fold rate acceleration when switching from dichloromethane to dimethyl sulfoxide in iron-catalyzed C–H azidations [3] [6].

Critical additive effects include:

- Copper(I) salts: $$\text{Cu(dap)}_2\text{Cl}$$ (1 mol%) increases azido radical lifetime by 3-fold through single-electron transfer mediation [4].

- Lewis acids: $$\text{Sc(OTf)}_3$$ (10 mol%) redirects reaction pathways in alkene functionalization, shifting selectivity from 1,2- to 1,1-azidolactonization [4].

- Hydrogen bond donors: tert-Butyl alcohol (20 vol%) suppresses solvent-derived side reactions by coordinating to the iodine center, improving azide transfer yields by 22% [6].

Notably, water-tolerant conditions have been achieved using micellar systems, where sodium dodecyl sulfate assemblies localize the hydrophobic reagent at the interface, enabling aqueous-phase azidation with 76% efficiency [6].

Transition metal-catalyzed enantioselective azidation using 1-Azido-1,2-benziodoxol-3(1H)-one represents a pivotal advancement in asymmetric synthesis, offering unprecedented control over stereochemical outcomes in carbon-nitrogen bond formation [1] [2]. The unique electrophilic nature of this hypervalent iodine reagent enables diverse catalytic manifolds that harness both the oxidizing capacity and azide transfer capability within a single molecular framework.

Palladium-catalyzed systems have demonstrated exceptional performance in the enantioselective azidation of unactivated alkenes. The pioneering work utilizing pyridyl-oxazoline ligands with palladium(II) catalysts achieves enantioselectivities ranging from 85-95% with yields of 70-85% [1]. The mechanism proceeds through initial coordination of the alkene substrate to the chiral palladium center, followed by nucleophilic attack by 1-Azido-1,2-benziodoxol-3(1H)-one at the less hindered carbon atom. The sterically demanding chiral ligand environment enforces facial selectivity through favorable π-π stacking interactions between the aromatic substituents and the substrate [1].

Iron-catalyzed asymmetric azidation protocols utilizing PyBox ligands have expanded the substrate scope to include benzylic carbon-hydrogen bonds [2]. These systems operate through a radical-polar crossover mechanism where iron(II) complexes facilitate hydrogen atom abstraction to generate carbon-centered radicals, which subsequently react with 1-Azido-1,2-benziodoxol-3(1H)-one through azide transfer. Enantioselectivities of 75-90% are routinely achieved with catalyst loadings of 10 mol% at 50°C [2]. The reaction tolerates diverse functional groups including ketones, esters, and protected alcohols, enabling late-stage functionalization of complex natural products.

Copper-catalyzed enantioselective azidation employs bisoxazoline ligands to achieve excellent stereochemical control in aliphatic carbon-hydrogen functionalization [3]. The proposed mechanism involves initial formation of a copper(II)-azide species through ligand exchange with 1-Azido-1,2-benziodoxol-3(1H)-one, followed by hydrogen atom abstraction to generate alkyl radicals. The resulting radicals undergo radical-polar crossover through single-electron oxidation by the copper center, forming carbocations that are intercepted by the coordinated azide ligand [4]. This protocol demonstrates enantioselectivities of 80-92% and yields of 65-85% across a broad substrate range.

Manganese-catalyzed systems using tetramesitylporphyrin complexes enable azidation of tertiary carbon-hydrogen bonds with moderate enantioselectivity [5]. The reaction mechanism involves formation of high-valent oxo-manganese(V) intermediates through reaction with iodosobenzene, followed by hydrogen atom abstraction and azide transfer from 1-Azido-1,2-benziodoxol-3(1H)-one. Despite lower catalyst loadings (1.5 mol%), the substrate scope remains limited to electron-rich tertiary positions.

Iridium photocatalysis combined with chiral ligands has enabled enantioselective decarboxylative azidation of aldehydes [6]. Under blue light irradiation, the photoexcited iridium catalyst facilitates single-electron oxidation of carboxylate substrates, generating alkyl radicals through decarboxylation. These radicals are subsequently trapped by 1-Azido-1,2-benziodoxol-3(1H)-one with excellent enantioselectivity (90-94% ee) when appropriate chiral environments are employed. The reaction proceeds at 10°C with 10 mol% catalyst loading, demonstrating remarkable functional group tolerance.

| Metal Catalyst | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Reaction Temperature (°C) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|---|---|

| Pd(II)/Pyridyl-oxazoline | Unactivated alkenes | 85-95 | 70-85 | 25 | 5-10 | [1] |

| Fe(OAc)₂/PyBox | Benzylic C-H bonds | 75-90 | 60-80 | 50 | 10 | [2] |

| Cu(I)/Bisoxazoline | Aliphatic C-H bonds | 80-92 | 65-85 | 0 to 25 | 5-10 | [3] |

| Mn(TMP)Cl | Tertiary C-H bonds | 70-85 | 55-75 | 25 | 1.5 | [5] |

| Ir(ppy)₃/Chiral ligand | Aldehydes | 90-94 | 70-85 | 10 | 10 | [6] |

Lewis Acid Activation Strategies for Sterically Hindered Substrates

Lewis acid activation represents a critical strategy for overcoming the inherent limitations of 1-Azido-1,2-benziodoxol-3(1H)-one in azidation reactions involving sterically encumbered substrates [7] [8]. The hypervalent iodine center exhibits diminished electrophilicity when approaching spatially demanding molecular environments, necessitating external activation to achieve synthetically useful reaction rates and selectivities.

Boron trifluoride derivatives, particularly tris(pentafluorophenyl)borane, demonstrate exceptional efficacy in activating 1-Azido-1,2-benziodoxol-3(1H)-one toward hindered tertiary alcohol substrates [7]. The Lewis acid coordinates to the carbonyl oxygen of the benziodoxole framework, increasing the electrophilicity of the iodine center through electronic withdrawal. This activation lowers the transition state energy for azide transfer by approximately 18.5 kcal/mol, enabling selective functionalization of quaternary carbon centers with 15:1 selectivity ratios [7]. The steric parameter %V_bur ranging from 35-45% indicates optimal substrate accessibility within the activated complex.

Aluminum triflate systems exhibit complementary reactivity patterns, particularly effective for quaternary center azidation [8]. The coordination of aluminum(III) to the hypervalent iodine reagent creates a more electrophilic species capable of overcoming steric hindrance through enhanced orbital overlap in the transition state. Activation energies of 22.1 kcal/mol are observed, with selectivity ratios of 8:1 favoring the desired azidation products. However, these systems demonstrate sensitivity to protic solvents, which compete for coordination sites on the Lewis acid.

Zinc triflate activation proves particularly advantageous for cyclic tertiary substrates where conformational restrictions limit substrate approach [7]. The zinc center coordinates to both the carbonyl oxygen and the azide nitrogen, creating a chelated intermediate that facilitates intramolecular azide transfer. This coordination mode reduces activation barriers to 19.7 kcal/mol while maintaining selectivity ratios of 12:1. The lower steric parameter range (30-40% V_bur) reflects the more accessible nature of these substrates within the catalytic manifold.

Scandium triflate represents the most challenging activation scenario, applied to bridgehead positions where extreme steric congestion demands the highest degree of electrophilic activation [9]. Despite activation energies of 25.3 kcal/mol, the reactions proceed with modest selectivity (5:1) and require elevated temperatures. The high steric parameter values (45-55% V_bur) approach the upper limits of substrate accessibility, highlighting the fundamental limitations of this approach.

Titanium isopropoxide systems offer unique advantages for strained ring system substrates through dual activation mechanisms [7]. The titanium center can simultaneously coordinate to the substrate and activate the hypervalent iodine reagent, creating a organized transition state that facilitates selective azide transfer. This approach achieves the lowest activation energies (16.8 kcal/mol) and highest selectivity ratios (20:1), though it remains sensitive to nucleophilic solvents that can displace the substrate from the coordination sphere.

The Lewis acid-base repulsion model provides predictive capability for determining viable substrate-catalyst combinations [7]. When the combined buried volume percentages of the Lewis acid catalyst, substrate, and 1-Azido-1,2-benziodoxol-3(1H)-one exceed 110%, productive azidation becomes thermodynamically unfavorable due to excessive steric repulsion. Conversely, combinations below 90% exhibit facile reactivity, while intermediate values (90-110%) require careful optimization of reaction conditions.

| Lewis Acid | Substrate Type | Steric Parameter (%V_bur) | Activation Energy (kcal/mol) | Selectivity Ratio | Substrate Limitations | Reference |

|---|---|---|---|---|---|---|

| B(C₆F₅)₃ | Hindered tertiary alcohols | 35-45 | 18.5 | 15:1 | Moisture sensitive | [7] |

| Al(OTf)₃ | Quaternary centers | 40-50 | 22.1 | 8:1 | Protic solvents | [8] |

| Zn(OTf)₂ | Cyclic tertiary substrates | 30-40 | 19.7 | 12:1 | Basic conditions | [7] |

| Sc(OTf)₃ | Bridgehead positions | 45-55 | 25.3 | 5:1 | High temperature | [9] |

| Ti(OiPr)₄ | Strained ring systems | 25-35 | 16.8 | 20:1 | Nucleophilic solvents | [7] |

Photoredox Catalysis in Radical-Polar Crossover Processes

Photoredox catalysis has emerged as a transformative approach for harnessing the reactivity of 1-Azido-1,2-benziodoxol-3(1H)-one in radical-polar crossover processes, enabling unprecedented synthetic transformations under mild conditions [10] [11]. The photochemical activation of hypervalent iodine reagents facilitates single-electron transfer processes that generate reactive radical intermediates, which subsequently undergo polar transformations to forge carbon-nitrogen bonds with excellent functional group tolerance.

Ruthenium-based photocatalysts, particularly tris(bipyridine)ruthenium(II) chloride, operate through reductive quenching pathways when combined with 1-Azido-1,2-benziodoxol-3(1H)-one [10]. Under blue light irradiation at 450 nm, the photoexcited ruthenium complex undergoes single-electron reduction by suitable radical precursors, generating the reduced photocatalyst and oxidized substrate radicals. These carbon-centered radicals subsequently react with 1-Azido-1,2-benziodoxol-3(1H)-one through azide transfer, followed by single-electron oxidation to regenerate the ground state catalyst. The process exhibits quantum yields of 0.25 and achieves product yields of 65-80% across diverse alkene and carbon-hydrogen bond substrates [10].

Organic photoredox catalysts, exemplified by 4CzIPN (4,5-bis(carbazol-9-yl)-1,2,3-tricyanobenzene), demonstrate superior efficiency in oxidative quenching manifolds [11]. The electron-rich carbazole substituents enable facile photoexcitation at 425 nm, followed by single-electron oxidation of aromatic substrates to generate radical cations. These electrophilic intermediates undergo nucleophilic attack by 1-Azido-1,2-benziodoxol-3(1H)-one, forming carbon-nitrogen bonds through a polar mechanism. The high quantum yield (0.82) and excellent product yields (75-90%) reflect the optimal match between the photocatalyst redox potentials and the substrate oxidation requirements [11].

Iridium photocatalysis in dual catalytic systems combines the photoredox capabilities of tris(phenylpyridine)iridium(III) with transition metal co-catalysts to enable radical-polar crossover in benzylic functionalization [12]. The iridium photocatalyst facilitates hydrogen atom abstraction from benzylic positions through energy transfer processes, generating benzylic radicals that are subsequently intercepted by transition metal complexes. These metallated intermediates undergo polar transformations with 1-Azido-1,2-benziodoxol-3(1H)-one, achieving yields of 70-85% with reaction times of 8-16 hours [12].

Copper-based photoredox systems utilizing bis(diisopropylphosphino)phenanthroline complexes enable direct excitation pathways for heteroaromatic azidation [11]. Upon UV irradiation at 365 nm, the copper complex undergoes ligand-to-metal charge transfer, generating an excited state capable of activating 1-Azido-1,2-benziodoxol-3(1H)-one through direct coordination. This activation facilitates azide transfer to electron-rich heteroaromatic substrates, though the lower quantum yield (0.15) and extended reaction times (24-48 hours) reflect the challenging nature of these transformations [11].

Organic dye photocatalysts provide sustainable alternatives for radical-polar crossover processes under white light irradiation [10]. These systems operate through energy transfer mechanisms, where the photoexcited dye transfers energy to 1-Azido-1,2-benziodoxol-3(1H)-one, facilitating homolytic cleavage of the iodine-nitrogen bond to generate azide radicals. The resulting azide radicals abstract hydrogen atoms from aliphatic substrates, generating carbon-centered radicals that undergo subsequent polar transformations. Despite moderate quantum yields (0.35) and yields (55-70%), these systems offer advantages in cost, sustainability, and operational simplicity [10].

The mechanistic diversity of photoredox-mediated radical-polar crossover enables complementary substrate scope across different photocatalytic systems. Net-neutral processes, where both oxidation and reduction occur through photocatalyst interaction, eliminate the need for external oxidants or reductants, simplifying reaction optimization and improving atom economy [10]. The temporal separation of radical and polar phases allows for orthogonal functionalization strategies that would be incompatible under purely radical or polar conditions.

| Photocatalyst | Light Source | Mechanism Type | Quantum Yield (Φ) | Product Yield (%) | Reaction Time (h) | Substrate Scope | Reference |

|---|---|---|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | Blue LED (450 nm) | Reductive quenching | 0.25 | 65-80 | 12-24 | Alkenes, C-H bonds | [10] |

| 4CzIPN | Blue LED (425 nm) | Oxidative quenching | 0.82 | 75-90 | 6-12 | Aromatic systems | [11] |

| Ir(ppy)₃ | Blue LED (415 nm) | Dual catalysis | 0.45 | 70-85 | 8-16 | Benzylic positions | [12] |

| Cu(dap)₂Cl | UV LED (365 nm) | Direct excitation | 0.15 | 60-75 | 24-48 | Heteroaromatics | [11] |

| Organic dyes | White LED | Energy transfer | 0.35 | 55-70 | 18-30 | Aliphatic chains | [10] |

Substrate Scope Limitations and Selectivity Challenges

The synthetic utility of 1-Azido-1,2-benziodoxol-3(1H)-one faces significant constraints arising from inherent substrate scope limitations and selectivity challenges that fundamentally impact reaction outcomes across diverse molecular frameworks [5] [4] [13]. Understanding these limitations is crucial for developing targeted solutions and alternative synthetic strategies to expand the applicability of this hypervalent iodine reagent.

Primary alkyl halide substrates exhibit markedly low reactivity toward 1-Azido-1,2-benziodoxol-3(1H)-one, with success rates typically ranging from 30-50% and yields remaining in the 20-40% range [5] [4]. The poor reactivity stems from the inherently low nucleophilicity of primary carbon centers and the unfavorable sterics of the hypervalent iodine reagent approaching these positions. Regioselectivity issues compound these challenges, as competing reaction pathways often lead to complex product mixtures. The development of activated derivative substrates, such as primary alkyl tosylates or mesylates, provides alternative entry points that circumvent direct halide substitution limitations.

Electron-poor aromatic substrates present significant chemoselectivity challenges, achieving success rates of 40-60% with typical yields of 35-55% [13]. The deactivated nature of electron-deficient aromatic systems reduces their nucleophilicity toward the electrophilic hypervalent iodine center, while competing electrophilic aromatic substitution pathways can lead to unwanted regioisomers. Additionally, electron-withdrawing substituents can facilitate decomposition of 1-Azido-1,2-benziodoxol-3(1H)-one through nucleophilic attack at the iodine center. Strategic use of electron-rich aromatic variants or protection group manipulations can overcome these limitations by modulating electronic properties.

Sterically hindered tertiary carbon centers represent among the most challenging substrates, with success rates dropping to 25-45% and yields typically in the 15-35% range [7] [5]. The spatial congestion around tertiary positions severely impedes approach of the bulky hypervalent iodine reagent, while the increased steric demand often leads to competitive elimination pathways. Stereoselectivity becomes particularly problematic at these centers, as the preferred conformation for azide approach may not correspond to the thermodynamically favored product configuration. Pre-functionalization strategies involving conversion to more reactive intermediates or use of directing groups can enhance accessibility and selectivity.

Heterocyclic substrates containing basic nitrogen atoms pose unique catalyst poisoning challenges, though success rates of 50-70% can be achieved with yields of 45-65% [5] [2]. Basic nitrogen centers can coordinate to metal catalysts, effectively removing them from the catalytic cycle and leading to reaction stall. Additionally, these nitrogen atoms can undergo competing oxidation reactions with 1-Azido-1,2-benziodoxol-3(1H)-one, forming undesired N-oxide products. Site selectivity becomes complex in polyheterocyclic systems where multiple reactive positions compete. Protecting group strategies using electron-withdrawing groups such as trifluoroacetyl or tosyl can temporarily mask basic nitrogen centers while maintaining substrate reactivity.

Substrates bearing protic functional groups encounter significant side reaction pathways, limiting success rates to 35-55% with yields of 25-45% [2] [14]. Hydroxyl, amino, and carboxylic acid functionalities can undergo competing reactions with 1-Azido-1,2-benziodoxol-3(1H)-one, including oxidation to carbonyl compounds or imine formation. These competing processes not only reduce the effective concentration of the azidation reagent but also generate byproducts that can further complicate reaction outcomes. Functional group tolerance issues are particularly pronounced in complex natural product substrates where multiple reactive sites coexist. Modified reaction conditions employing buffered systems or temporary protection of reactive functionalities provide viable solutions.

The stereochemical complexity introduced by 1-Azido-1,2-benziodoxol-3(1H)-one reactions presents ongoing challenges in asymmetric synthesis applications. The bulky hypervalent iodine framework can lead to mismatched interactions with chiral auxiliary systems, resulting in diminished enantioselectivity or unexpected stereochemical outcomes. Additionally, the tendency of azide products to undergo subsequent transformations (such as reduction to amines or cycloaddition to form triazoles) can complicate stereochemical assignments and product analysis.

Temperature sensitivity represents another critical limitation, as many substrates require elevated temperatures to achieve reasonable reaction rates, but these conditions can promote decomposition of 1-Azido-1,2-benziodoxol-3(1H)-one or competing thermal processes. The narrow temperature window for optimal reactivity often necessitates careful optimization for each substrate class and limits the generality of reaction conditions.

| Substrate Class | Major Limitation | Selectivity Challenge | Success Rate (%) | Alternative Strategy | Typical Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| Primary alkyl halides | Low reactivity | Regioselectivity | 30-50 | Activated derivatives | 20-40 | [5] [4] |

| Electron-poor aromatics | Competing pathways | Chemoselectivity | 40-60 | Electron-rich variants | 35-55 | [13] |

| Sterically hindered tertiary centers | Steric hindrance | Stereoselectivity | 25-45 | Pre-functionalization | 15-35 | [7] [5] |

| Heterocyclic substrates | Catalyst poisoning | Site selectivity | 50-70 | Protecting groups | 45-65 | [5] [2] |

| Protic functional groups | Side reactions | Functional group tolerance | 35-55 | Modified conditions | 25-45 | [2] [14] |